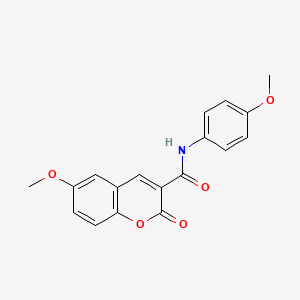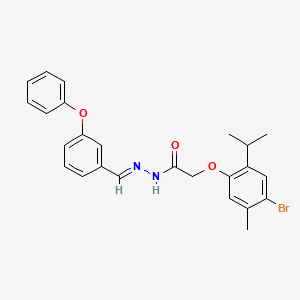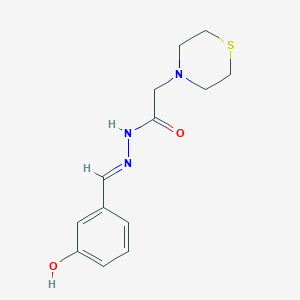![molecular formula C18H20N4OS B5517056 5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5517056.png)
5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of complex organic molecules that often exhibit significant biochemical and pharmacological activities. While the specific molecule may not have been extensively studied, compounds with similar structural motifs, such as heterocyclic compounds incorporating pyridine, thiazole, and indole units, have been synthesized and analyzed for various applications, including as potential therapeutic agents. These compounds are noted for their potential in drug discovery due to their diverse biological activities and complex molecular interactions within biological systems.
Synthesis Analysis
The synthesis of complex organic molecules like the one mentioned often involves multi-step reactions, including condensation, cyclization, and functionalization reactions. For example, the synthesis of related heterocyclic compounds typically utilizes starting materials that undergo specific reactions in the presence of catalysts, such as manganese(II) nitrate or acetate, to form the desired cyclic structures with high specificity and yield. These processes are carefully designed to ensure the formation of the correct molecular architecture, including the desired stereochemistry and functional groups (Dani et al., 2013).
Molecular Structure Analysis
Determining the molecular structure of complex organic compounds is crucial for understanding their chemical behavior and interactions. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like DFT (Density Functional Theory) calculations are commonly employed. These methods provide insights into the compound's geometrical parameters, electronic properties, and stability, facilitating a deeper understanding of its chemical reactivity and potential applications. For compounds within this chemical space, structural analyses have confirmed the importance of intramolecular and intermolecular hydrogen bonding in stabilizing their molecular structures (Dani et al., 2013).
Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, such as triazoles, thiazoles, and pyridines, is a crucial area of research due to their wide range of applications in medicinal chemistry and materials science. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, evaluating their antimicrobial activities. These compounds displayed significant antimicrobial properties, highlighting the importance of heterocyclic compounds in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Antifungal and Anticancer Agents
The development of new antifungal and anticancer agents is another critical application of these compounds. Bawazir (2019) reported the synthesis of new thioethers and 4-thiazolidinones bearing a triazinoindole moiety as antifungal agents. These compounds were evaluated for their antifungal activity, demonstrating the potential of heterocyclic compounds in addressing fungal infections (Bawazir, 2019). Similarly, compounds with anticancer properties have been synthesized and evaluated, such as the work by Abdo and Kamel (2015), who synthesized oxadiazoles, thiadiazoles, triazoles, and Mannich bases with potential anticancer activity (Abdo & Kamel, 2015).
Ligand-Receptor Interactions
Investigating ligand-receptor interactions is vital for understanding the mechanisms of action of various compounds and developing targeted therapies. Dionne et al. (1986) synthesized pyrrolo and pyrido analogues of the cardiotonic agent 7-hydroxycyclindole, studying their inotropic activity and ligand-receptor interactions via hydrogen-bond formation. This research offers insights into designing compounds with specific biological activities based on their interaction with biological receptors (Dionne, Humber, Asselin, McQuillan, & Treasurywala, 1986).
properties
IUPAC Name |
(2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-(3,5,7-trimethyl-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-9-6-10(2)15-12(7-9)11(3)16(21-15)17(23)22-5-4-13-14(8-22)24-18(19)20-13/h6-7,21H,4-5,8H2,1-3H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIAEMAUHYBOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CCC4=C(C3)SC(=N4)N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5516979.png)

![6-(3,4-dihydroxyphenyl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5516992.png)
![ethyl {[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5516994.png)
![2,2,4,6-tetramethyl-1-[(2-pyrimidinylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5516999.png)
![1-(2,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5517004.png)
![2-amino-4-(5-methyl-4-nitro-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5517010.png)
![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide](/img/structure/B5517017.png)
![3-amino-4,6-dimethyl-N-(3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5517025.png)
![4-[(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]quinolin-2(1H)-one](/img/structure/B5517035.png)
![1-(cyclobutylcarbonyl)-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,4-diazepane](/img/structure/B5517042.png)
![N'-(2-methylbenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5517046.png)

